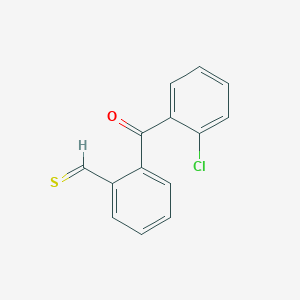

2-(2-Chlorobenzoyl)benzothialdehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Chlorobenzoyl)benzothialdehyde is an organic compound with the molecular formula C14H9ClOS It is a derivative of benzothialdehyde, where a chlorobenzoyl group is attached to the second position of the benzothialdehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzoyl)benzothialdehyde typically involves the reaction of 2-chlorobenzoyl chloride with benzothialdehyde. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzoyl)benzothialdehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothialdehyde derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorobenzoyl)benzothialdehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzoyl)benzothialdehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-Chlorobenzoyl chloride

- Benzothialdehyde

- 2-Chlorobenzaldehyde

Uniqueness

2-(2-Chlorobenzoyl)benzothialdehyde is unique due to the presence of both a chlorobenzoyl group and a benzothialdehyde moiety in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its individual components.

Biological Activity

2-(2-Chlorobenzoyl)benzothialdehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and findings.

- Chemical Formula : C14H9ClOS

- Molecular Weight : 260.74 g/mol

- Structure : The compound features a benzothialdehyde moiety with a chlorobenzoyl group, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, demonstrating significant potential in several areas:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing notable inhibition zones.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Properties

The compound has also been assessed for anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in animal models. It was found to reduce inflammatory markers such as TNF-alpha and IL-6 in induced inflammation models.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Action : Likely involves disruption of bacterial cell membranes and inhibition of essential enzymes.

- Anticancer Mechanism : Induction of apoptosis through the activation of caspases and modulation of the MAPK signaling pathway.

- Anti-inflammatory Pathway : Inhibition of NF-kB signaling, leading to decreased expression of pro-inflammatory cytokines.

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Assessment : Research conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited enhanced cytotoxicity compared to the parent compound, suggesting avenues for structural optimization.

- Inflammation Model Study : In vivo studies using mouse models indicated that treatment with the compound significantly reduced paw edema induced by carrageenan, supporting its anti-inflammatory claims.

Properties

Molecular Formula |

C14H9ClOS |

|---|---|

Molecular Weight |

260.7 g/mol |

IUPAC Name |

2-(2-chlorobenzoyl)thiobenzaldehyde |

InChI |

InChI=1S/C14H9ClOS/c15-13-8-4-3-7-12(13)14(16)11-6-2-1-5-10(11)9-17/h1-9H |

InChI Key |

SDQRMSOIJOSODI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=S)C(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.